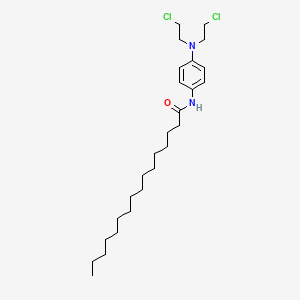![molecular formula C9H20SiSn B14475589 Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane CAS No. 69165-95-3](/img/structure/B14475589.png)
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane is a specialized organosilicon compound that features both silicon and tin atoms in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane typically involves the reaction of trimethylsilylacetylene with trimethyltin chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of different organosilicon and organotin compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, acids, and bases. Conditions often involve room temperature or slightly elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various organosilicon or organotin derivatives, while oxidation and reduction reactions produce corresponding oxides or reduced forms of the compound.
Aplicaciones Científicas De Investigación
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane involves its ability to participate in various chemical reactions due to the presence of reactive silicon and tin atoms. These atoms can interact with different molecular targets, facilitating the formation or transformation of chemical bonds. The specific pathways and molecular targets depend on the type of reaction and the conditions employed.
Comparación Con Compuestos Similares
Similar Compounds
Trimethylsilylacetylene: A related compound with a similar structure but without the tin atom.
Trimethyltin Chloride: Contains the tin atom but lacks the silicon component.
Propargyltrimethylsilane: Another organosilicon compound with a similar alkyne group.
Uniqueness
Trimethyl[3-(trimethylstannyl)prop-2-yn-1-yl]silane is unique due to the presence of both silicon and tin atoms, which impart distinct chemical properties and reactivity. This dual functionality makes it a valuable compound in various synthetic and research applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
69165-95-3 |
|---|---|
Fórmula molecular |
C9H20SiSn |
Peso molecular |
275.05 g/mol |
Nombre IUPAC |
trimethyl(3-trimethylstannylprop-2-ynyl)silane |
InChI |
InChI=1S/C6H11Si.3CH3.Sn/c1-5-6-7(2,3)4;;;;/h6H2,2-4H3;3*1H3; |
Clave InChI |
BEWVJJGDUGGDMK-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CC#C[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




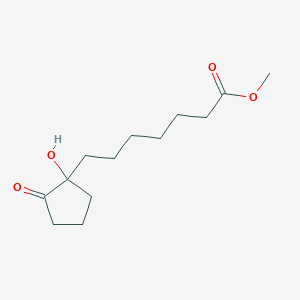
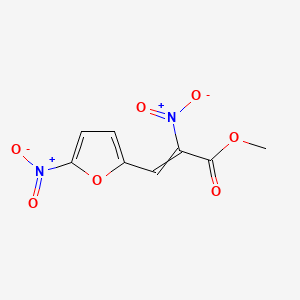
![Ethyl [2,3-dichloro-4-(chlorocarbonyl)phenoxy]acetate](/img/structure/B14475525.png)
![Methyl 3-chloro-2-[(2-chloroethyl)sulfanyl]butanoate](/img/structure/B14475534.png)
![N-Methyl-N-{4-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]phenyl}acetamide](/img/structure/B14475541.png)
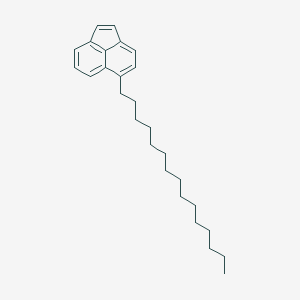
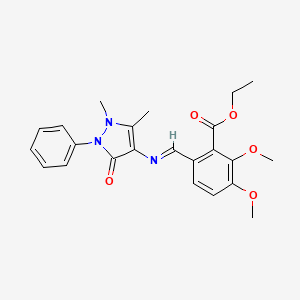

![4-[2-(Pyridin-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14475569.png)
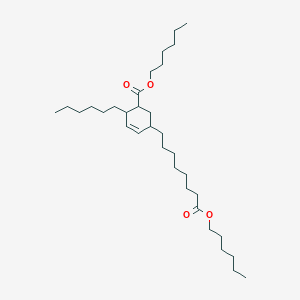
![[(1S)-2,3-Dihydro-1H-inden-1-yl]methanol](/img/structure/B14475587.png)
